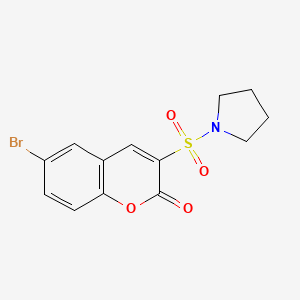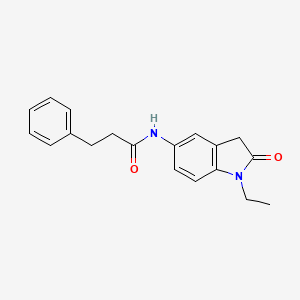![molecular formula C19H15BrFN3O2 B6511346 4-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide CAS No. 921804-15-1](/img/structure/B6511346.png)
4-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide” is likely to be an organic compound containing several functional groups. It appears to contain a benzamide group, a bromine atom, a fluorophenyl group, and a dihydropyridazinone group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzamide and fluorophenyl groups are aromatic, while the dihydropyridazinone group contains a heterocyclic ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The benzamide group might undergo reactions typical of amides, such as hydrolysis. The bromine atom could potentially be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. Factors like polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .Aplicaciones Científicas De Investigación
4-Br-N-FDPB has been studied for its potential applications in scientific research. This compound has been found to possess a number of interesting biochemical and physiological effects, which make it a promising compound for further scientific research. For example, 4-Br-N-FDPB has been found to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of diseases such as cancer and Alzheimer's. In addition, 4-Br-N-FDPB has also been found to possess anti-microbial properties, making it a potential candidate for the treatment of bacterial infections. Finally, 4-Br-N-FDPB has been found to possess anti-tumor properties, making it a potential candidate for the treatment of various types of cancer.
Mecanismo De Acción
Mode of Action
The compound’s structure suggests it may interact with its targets through a combination of covalent and non-covalent bonds
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways affected by F2236-0233. Given its structural similarity to other benzamide derivatives, it may influence pathways involving these compounds .
Pharmacokinetics
The pharmacokinetic properties of F2236-0233, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability and overall pharmacological profile .
Result of Action
As a benzamide derivative, it may share some effects with other compounds in this class .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-Br-N-FDPB in lab experiments offers a number of advantages. For example, this compound is relatively easy to synthesize and can be accomplished through the use of a number of different synthetic strategies. In addition, 4-Br-N-FDPB has been found to possess a number of interesting biochemical and physiological effects, which make it a promising compound for further scientific research. However, there are also a number of limitations to the use of 4-Br-N-FDPB in lab experiments. For example, the exact mechanism of action of this compound is still not fully understood, which can make it difficult to predict the exact outcome of experiments. In addition, the use of 4-Br-N-FDPB in lab experiments may also be limited by the availability of the compound itself, as it is still relatively new and not widely available.
Direcciones Futuras
The potential applications of 4-Br-N-FDPB in scientific research are vast and varied. In the future, it is likely that this compound will be studied for its potential to treat a number of different diseases and conditions. For example, 4-Br-N-FDPB may be studied for its potential to treat cancer, Alzheimer's, and bacterial infections. In addition, 4-Br-N-FDPB may also be studied for its potential to act as an anti-inflammatory or anti-oxidant agent. Finally, 4-Br-N-FDPB may also be studied for its potential to act as a modulator of various biochemical and physiological processes, such as the regulation of gene expression.
Métodos De Síntesis
4-Br-N-FDPB can be synthesized via a number of different synthetic strategies. The most commonly used method involves the reaction of 4-bromobenzamide with 2-hydroxy-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl ethyl ester in the presence of potassium carbonate. This reaction results in the formation of 4-Br-N-FDPB and can be accomplished in a single step. Alternatively, 4-Br-N-FDPB can also be synthesized through the reaction of 4-bromobenzamide with 2-hydroxy-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl ethyl ester in the presence of sodium bromide. This reaction is slightly more complex, but can also be accomplished in a single step.
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrFN3O2/c20-15-5-1-14(2-6-15)19(26)22-11-12-24-18(25)10-9-17(23-24)13-3-7-16(21)8-4-13/h1-10H,11-12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFXGYSUYGCNFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-bromo-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B6511291.png)
![6-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B6511295.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B6511306.png)
![N-(3,5-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B6511311.png)
![ethyl 5-[(3-acetylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6511325.png)
![4-bromo-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide](/img/structure/B6511341.png)
![3-bromo-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B6511345.png)
![2-methyl-N-(4-{[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]sulfamoyl}phenyl)propanamide](/img/structure/B6511366.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,4-difluorobenzamide](/img/structure/B6511379.png)
